molecular formula C12H13ClN2O2 B3039003 4-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-butyric acid CAS No. 947013-71-0

4-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-butyric acid

Cat. No.: B3039003
CAS No.: 947013-71-0
M. Wt: 252.69 g/mol
InChI Key: LKRNBBIFVGBJNQ-UHFFFAOYSA-N
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Description

The compound “5-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-pentanoic acid”, also known as CMPA, is a synthetic compound that belongs to the class of benzimidazoles. It has a molecular formula of C13H15ClN2O2 and a molecular weight of 266.72 .


Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole ring which is a fused benzene and imidazole ring. It also has a pentanoic acid side chain attached to it .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 266.72. The molecular formula is C13H15ClN2O2 .

Scientific Research Applications

Antitumor Agent in Chronic Lymphocytic Leukemia and B-cell Non-Hodgkin's Lymphoma

Bendamustine hydrochloride, containing a derivative of 4-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-butyric acid, has been recognized for its efficacy in treating chronic lymphocytic leukemia (CLL) and B-cell non-Hodgkin's lymphoma (B-NHL). This is supported by the identification and characterization of its degradant impurities under stressed conditions, confirming the stability and potency of this compound in pharmaceutical applications (Chen et al., 2015).

Antimicrobial Activity

Studies have shown that derivatives of this compound demonstrate significant antimicrobial activity. This is evident in the synthesis and evaluation of amino acid and sulfamoyl derivatives, which were found to be effective against a range of bacteria and fungi, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeuroginosa, Candida albicans, and Aspergillus niger (Abd El-Meguid, 2014).

Molecular Hybridization in Antimicrobial Agents

The concept of molecular hybridization has been applied to derivatives of this compound, leading to the development of novel compounds with potent antimicrobial properties. This approach has yielded specific compounds with pronounced activity against a variety of bacterial and fungal strains, highlighting the compound's potential as an antimicrobial agent (Addla et al., 2012).

Corrosion Inhibition

In the field of material science, a derivative of this compound has been utilized as a corrosion inhibitor. This application is particularly significant in protecting mild steel in hydrochloric acid environments, demonstrating the compound's versatility beyond pharmaceutical uses (Resen et al., 2020).

Fluorescence Applications in Chemistry

The synthesis and characterization of complexes involving derivatives of this compound have been explored for their potential fluorescence applications. This includes the development of tridentate ligands with benzimidazole, quinoline, and tryptophan, utilized in the study of luminescence spectroscopy (Wei et al., 2006).

Safety and Hazards

The safety information available indicates that this compound may be an irritant . Always handle chemicals with appropriate safety measures.

Properties

IUPAC Name

4-(5-chloro-1-methylbenzimidazol-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-15-10-6-5-8(13)7-9(10)14-11(15)3-2-4-12(16)17/h5-7H,2-4H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRNBBIFVGBJNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)N=C1CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801227388
Record name 5-Chloro-1-methyl-1H-benzimidazole-2-butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801227388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947013-71-0
Record name 5-Chloro-1-methyl-1H-benzimidazole-2-butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=947013-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1-methyl-1H-benzimidazole-2-butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801227388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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